![molecular formula C14H15FN2O2S B2674817 Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 852217-69-7](/img/structure/B2674817.png)

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

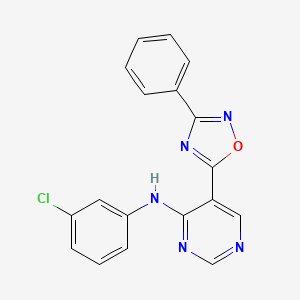

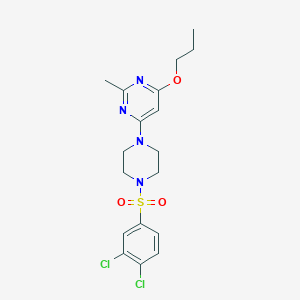

This compound is a part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized . It has been studied for its neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield and melting point of the compound were also reported .Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed and characterized . The reactions were monitored and the products were characterized using various analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The yield, melting point, and Rf value of the compound were reported . The IR, 1H NMR, 13C NMR, and elemental analysis data were also provided .Aplicaciones Científicas De Investigación

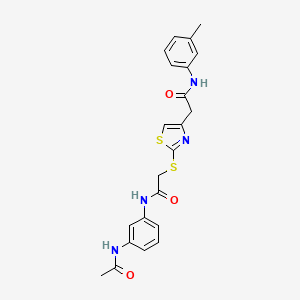

Synthesis and Biological Activity Exploration

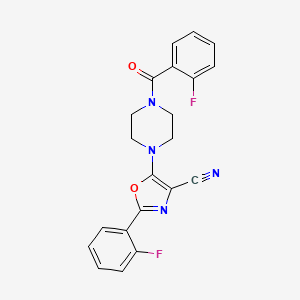

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and related compounds, have been synthesized and explored for various biological activities. One notable study involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to structures including a 1,3-thiazole nucleus. These compounds were examined for their antimicrobial, antilipase, and antiurease activities, showcasing the potential for developing new therapeutic agents. Some of these synthesized compounds exhibited moderate to good antimicrobial activity against test microorganisms, and specific compounds showed notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity Assessment

Further research into the modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate has led to the synthesis of derivatives with assessed antimicrobial activities. Derivatives of this compound were synthesized and their structures confirmed through various spectral techniques. These compounds were tested for their antimicrobial efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans. This study not only highlighted the antimicrobial potential of these derivatives but also facilitated the understanding of structure-activity relationships through 3D QSAR analysis (Desai, Bhatt, & Joshi, 2019).

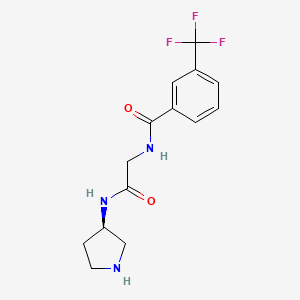

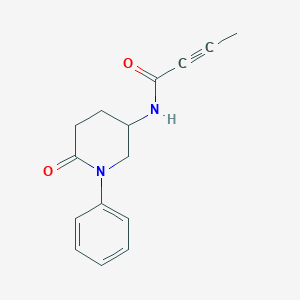

Crystal Structure Analysis

The structural elucidation of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate derivatives has been a subject of interest, revealing intricate details about their molecular configurations. Studies have determined the crystal structures of such compounds, providing insights into their hydrogen bonding patterns and molecular associations. This level of structural analysis is crucial for understanding the physicochemical properties and potential biological interactions of these molecules (Lynch & Mcclenaghan, 2004).

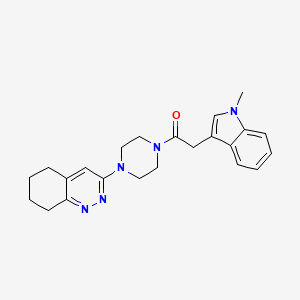

Corrosion Inhibition Properties

Interestingly, research has also explored the applications of thiazole derivatives beyond the biomedical field. This compound analogs have been studied for their potential as corrosion inhibitors for mild steel in industrial processes. These studies involve assessing the efficiency of these compounds in preventing corrosion, supported by gravimetric and electrochemical techniques. Such applications underline the versatility of thiazole derivatives in various industrial and scientific contexts (Dohare, Ansari, Quraishi, & Obot, 2017).

Mecanismo De Acción

Propiedades

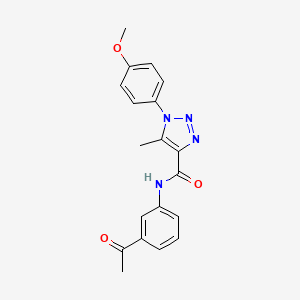

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-9(2)17-14(20-12)16-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLWPWROJOQCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)